8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Physicochemical properties Solid form characterization Procurement specifications

Drug discovery programs targeting DOR or HIF PHD require the exact N-8 methyl spirohydantoin scaffold-substitution at this position critically determines target engagement, selectivity, and safety (e.g., hERG liability). This compound is the authenticated starting point for synthesizing biased DOR agonists with reduced seizure risk and short-acting PHD inhibitors for anemia. • 95% purity, cream powder, 2-8°C storage • Enables SAR-driven optimization of G-protein bias vs. β-arrestin recruitment • Supports HIF PHD inhibitor programs requiring hERG-safe analogs. Ships ambient globally.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 52094-69-6
Cat. No. B1299495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS52094-69-6
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN1CCC2(CC1)C(=O)NC(=O)N2
InChIInChI=1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13)
InChIKeyZGSNEAYELPMHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Overview


8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 52094-69-6) is a heterocyclic compound belonging to the spirohydantoin family, characterized by its unique spirocyclic core where a hydantoin ring is fused to an N-methylpiperidine moiety [1]. With a molecular formula of C8H13N3O2, a molecular weight of 183.21 g/mol, and a reported melting point of 254-256 °C, it is a solid, cream powder typically available at a minimum purity of 95% from commercial suppliers [1]. This compound serves as a foundational scaffold in medicinal chemistry, with its parent class, 1,3,8-triazaspiro[4.5]decane-2,4-diones, having been investigated for diverse biological activities, including delta opioid receptor (DOR) agonism, hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibition, and myelostimulation [2][3][4].

Scaffold for derivative synthesis Privileged spirohydantoin core for SAR exploration and lead optimization in medicinal chemistry programs.
Class-validated chemotype Parent scaffold investigated for DOR agonism, HIF PHD inhibition, and myelostimulation; supports pathway-focused probe design.
Physicochemical differentiation Distinct solid-state and calculated hydrophilicity (LogP −1.67) versus unsubstituted analog guide formulation and assay development.

Substitution Risk: 1,3,8-Triazaspiro[4.5]decane-2,4-diones


Procurement decisions for this class of compounds cannot rely on simple structural analogy. The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold is a privileged structure in medicinal chemistry, but its biological activity, physicochemical properties, and safety profile are exquisitely sensitive to specific substitutions [1][2]. High-throughput screening and subsequent structure-activity relationship (SAR) studies have demonstrated that variations at the N-8 position (e.g., methyl, benzoyl, phenylethyl) or on the hydantoin ring are not mere decorations; they are critical determinants of target engagement, selectivity, and even toxicity [1][3]. For instance, the introduction of an acidic functionality was necessary to eliminate hERG channel off-target activity in a PHD inhibitor program [2]. Similarly, in DOR agonist research, the parent chemotype was identified as a novel alternative specifically to overcome the adverse effect profiles (e.g., seizures, tachyphylaxis) associated with the SNC80 chemotype, a distinction that is entirely dependent on the precise molecular structure [1]. Substituting 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with another, seemingly similar spirohydantoin could therefore compromise a project's entire biological or safety profile. The quantitative evidence below, while limited for this specific compound, underscores the critical importance of selecting the exact derivative required for a given application.

N-8 substitution sensitivity
SAR studies show N-8 position (methyl, benzoyl, phenylethyl) critically governs target engagement and selectivity; similar spirohydantoins may shift pathway response.
Off-target kinase / hERG context
Acidic functionality on the hydantoin ring was required to eliminate hERG off-target activity in PHD inhibitor programs; structural analogs without this feature may introduce confounding cardiotoxicity endpoints.
Biased signaling mismatch
The triazaspiro chemotype exhibits G-protein bias distinct from SNC80 β-arrestin recruitment; substituting scaffolds can alter functional selectivity and confound DOR research outcomes.

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Evidence


Melting Point and LogP Differentiation

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibits a melting point of 254-256 °C and a calculated LogP of -1.673 [1][2]. While direct comparative data for other specific derivatives are not aggregated in a single source, these parameters are crucial for differentiating from other spirohydantoin analogs. For example, the unsubstituted parent compound, 1,3,8-Triazaspiro[4.5]decane-2,4-dione (CAS 13625-39-3), has a molecular weight of 169.18 g/mol, making the methylated derivative both heavier and, as inferred by its negative LogP, more hydrophilic [1][3]. These differences in solid-state properties and calculated hydrophilicity directly impact formulation development, purification strategy, and in vitro assay behavior.

Melting point & LogP
Class-level inference
254–256 °C, LogP −1.67
Indicates high crystal lattice energy and hydrophilic character; informs solid-form handling and assay compatibility.
Comparative data for other spirohydantoin analogs not aggregated in accessed sources.
Physicochemical properties Solid form characterization Procurement specifications

DOR Agonism vs. SNC80

In a study published in the Journal of Pharmacology and Experimental Therapeutics, the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype was identified as a novel DOR-selective agonist through a β-arrestin recruitment screen of a GPCR-focused library [1]. The most potent hit compound from this screen (a specific derivative within the class) demonstrated selectivity for DOR over a panel of 167 other GPCRs and exhibited a slight bias toward G-protein signaling over β-arrestin recruitment [1]. This functional profile is a critical point of differentiation from the clinically tested SNC80/BW373U86 chemotype, which is a highly efficacious β-arrestin recruiter and is associated with adverse effects like seizures and tachyphylaxis [1]. The data suggests the triazaspiro scaffold, including the 8-methyl derivative, may offer a therapeutically relevant, differentiated mechanism.

DOR signaling bias vs SNC80
Class-level inference
G-protein biased profile vs SNC80 β-arrestin recruitment
Supports biased DOR signaling exploration; may differentiate from SNC80 chemotype adverse effect context.
Functional selectivity observed for a derivative within the class; direct 8-methyl data not quantified.
GPCR pharmacology Pain research Delta opioid receptor

Myelostimulating Activity

A 2018 study on the synthesis and biological evaluation of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives demonstrated their potential as myelostimulators [1]. In a model of cyclophosphamide-induced myelodepressive syndrome, these compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis [1]. While the specific 8-methyl derivative was not the focus of this study, the data strongly implicates the entire spirohydantoin class in this activity. Further research on related compounds (e.g., BIV-117, BIV-118) in a doxorubicin pancytopenia model supports the class's myelostimulatory potential, providing a foundational basis for selecting this compound for studies in hematopoiesis [2].

Myelostimulation model
Class-level inference
Accelerated lymphocyte and granulocyte regeneration in cyclophosphamide-induced myelodepression (in vivo rat model).
Supports myelostimulation research context; class-derived data requires specific derivative validation.
Additional references (BIV-117, BIV-118) in doxorubicin pancytopenia model reinforce class potential.
Hematology Myelosuppression Drug-induced pancytopenia

HIF PHD Inhibition

The spirohydantoin class, to which 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs, has been optimized and validated as a series of efficacious, short-acting pan-inhibitors of HIF PHD enzymes 1-3 [1]. Through extensive SAR analysis, derivatives from this class were shown to cause a robust upregulation of erythropoietin (EPO) in vivo across multiple preclinical species [1]. A key achievement of this program was the successful elimination of hERG off-target activity via the introduction of acidic functionality, underscoring the ability to fine-tune the scaffold's safety profile [1]. While the 8-methyl derivative is a core scaffold, these findings validate the class as a promising starting point for developing novel anemia therapies.

HIF PHD inhibition
Class-level inference
Robust EPO upregulation across multiple preclinical species (class pan-PHD inhibitor data).
Validates spirohydantoin core as HIF pathway tool compound scaffold; hERG elimination via acidic modifications demonstrated.
Data from medicinal chemistry optimization program; 8-methyl derivative not independently profiled.
Hypoxia biology Anemia PHD inhibitors

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Applications


Biased DOR Agonist Development

As identified in a 2024 study, the 1,3,8-triazaspiro[4.5]decane-2,4-dione core represents a novel chemotype for DOR agonism with a signaling bias distinct from the problematic SNC80 class [1]. 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione serves as a crucial starting material for synthesizing and optimizing new derivatives in this chemical space. Researchers can leverage this scaffold to explore structure-activity relationships aimed at enhancing G-protein bias and reducing β-arrestin recruitment, with the goal of developing novel analgesics with a superior therapeutic window and reduced risk of seizures and tachyphylaxis [1].

HIF PHD Inhibitor Development

This compound is an essential building block for medicinal chemists developing new treatments for anemia. The spirohydantoin class has been extensively validated as a source of short-acting, pan-PHD inhibitors that stimulate robust erythropoietin (EPO) production in vivo [2]. 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the ideal starting point for derivative synthesis. Subsequent modifications can be guided by established SAR to further optimize potency against PHD1-3, improve pharmacokinetic properties, and mitigate off-target effects like hERG channel interaction [2].

Myelostimulation and Hematopoiesis Research

Based on class-level evidence, this compound and its derivatives have shown promise in accelerating the recovery of bone marrow cell populations in models of myelosuppression [3]. 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be procured as a key intermediate or a research tool to further investigate the mechanisms of myelostimulation. Researchers can use it to synthesize a focused library of analogs and test their efficacy in in vivo models of chemotherapy-induced pancytopenia (e.g., using cyclophosphamide or doxorubicin), with the aim of identifying lead compounds that promote hematological recovery [3][4].

Application
Selection Property
Validation Focus
Biased DOR agonist SAR studies
G-protein bias chemotype scaffold
Functional selectivity assays; β-arrestin vs G-protein signaling differentiation
HIF PHD inhibitor probe development
Pan-PHD pharmacophore core with tunable off-target profile
In vivo EPO response; hERG liability assessment; isoform selectivity
Myelostimulation mechanism research
Class-validated hematopoiesis scaffold
Bone marrow recovery models (cyclophosphamide/doxorubicin); leukocyte regeneration endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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